![molecular formula C11H15N3OS B14917898 N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14917898.png)
N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core with an ethoxypropyl group attached to the nitrogen atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives, including this compound, may involve large-scale cyclization reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
After an extensive search, the specific applications of the compound "N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine" are not detailed within the provided search results. However, the search results do provide information on related thieno[2,3-d]pyrimidine compounds, which can be informative.
Thieno[2,3-d]pyrimidines: Classes and Applications
Thieno[2,3-d]pyrimidines represent a class of chemical compounds with diverse applications, particularly in medicinal chemistry . These compounds have been explored for their inhibitory effects on kinases and their potential use in treating various diseases .
Exemplary research findings
- aPKC Inhibitors Modifications of thieno[2,3-d]pyrimidines have been investigated to control vascular permeability, prevent edema, and reduce inflammation, offering alternatives to anti-VEGF therapies for eye diseases . Compound 1 (CRT0066854) was identified as a potent and selective chemical tool to modulate aPKC activity .
- ROCK Inhibitors A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as ROCK inhibitors. One potent compound, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k), showed significant reduction in phosphorylation level of ROCK downstream signaling protein .
- Cytotoxicity Thieno[2,3-d]pyrimidine derivatives of benzimidazole have been synthesized and evaluated for their cytotoxicity against MDA-MB-231, MCF-7, and 3T3 cell lines. Thieno[2,3-d]pyirimidine-4-one 16 and 21 possess high cytotoxicity against MDA-MB-231 cells after 24h .
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacterium .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: A closely related compound with similar biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the ethoxypropyl group may enhance its solubility and bioavailability compared to other thienopyrimidine derivatives .
Biological Activity
N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on cytotoxicity, mechanism of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The ethoxypropyl substitution enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against Breast Cancer Cells : In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, compound 21 exhibited an IC50 of 0.074 μM against MCF-7 cells and 0.029 μM against MDA-MB-231 cells, indicating high potency .
Compound | Cell Line | IC50 (μM) |
---|---|---|
21 | MCF-7 | 0.074 |
21 | MDA-MB-231 | 0.029 |
16 | MDA-MB-231 | 0.058 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key signaling pathways associated with tumor growth:
- EGFR Inhibition : Several studies indicate that thieno[2,3-d]pyrimidines can inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. This inhibition leads to reduced proliferation of cancer cells .
- Induction of Apoptosis : Fluorescence studies have suggested that treatment with these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Research Findings and Case Studies
In a comprehensive evaluation of thieno[2,3-d]pyrimidine derivatives:
- In Vitro Studies : A series of derivatives were synthesized and tested for their anti-tumor properties. The results indicated that modifications to the thieno[2,3-d]pyrimidine structure could significantly enhance cytotoxicity against breast cancer cells while maintaining lower toxicity towards normal fibroblast cells (e.g., BALB/3T3) .
- Case Study Example : A specific derivative demonstrated an IC50 value of 13.42 μg/mL against MCF-7 cells, showcasing its potential as a lead compound for further development .
Properties
Molecular Formula |
C11H15N3OS |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H15N3OS/c1-2-15-6-3-5-12-10-9-4-7-16-11(9)14-8-13-10/h4,7-8H,2-3,5-6H2,1H3,(H,12,13,14) |
InChI Key |
HCCQBYHVVAZJOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
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